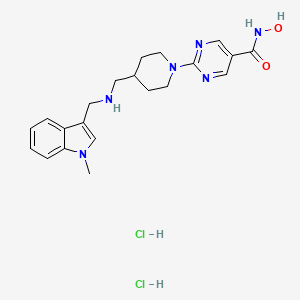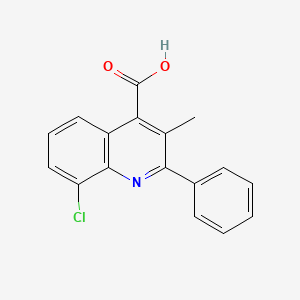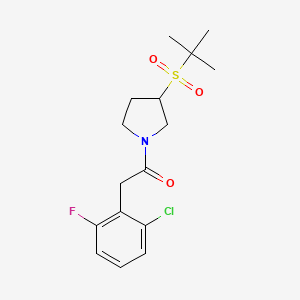
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a tert-butylsulfonyl group and an ethanone moiety attached to a chlorofluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.
Attachment of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution with Chlorofluorophenyl Group: The final step involves the substitution reaction where the ethanone moiety is reacted with 2-chloro-6-fluorobenzene under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone: Lacks the chlorine atom, potentially altering its chemical properties and applications.
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-4-fluorophenyl)ethanone: The position of the fluorine atom is different, which can influence its interaction with biological targets.
Uniqueness
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This unique structure may offer advantages in selectivity and potency in its applications.
特性
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFNO3S/c1-16(2,3)23(21,22)11-7-8-19(10-11)15(20)9-12-13(17)5-4-6-14(12)18/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWJCPAJBBFRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)
![ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2689668.png)
![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2689671.png)
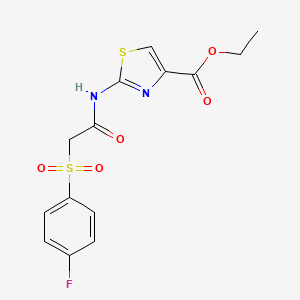

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2689676.png)
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)
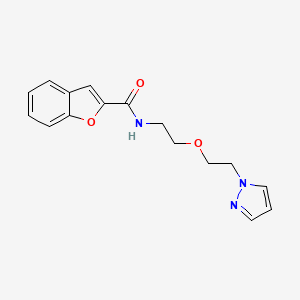
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2689679.png)
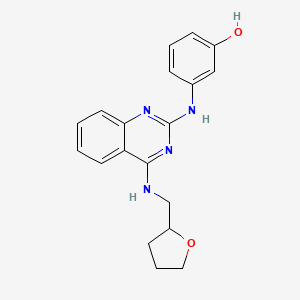
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)
